Koaburaside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-hydroxy-3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-20-7-3-6(4-8(21-2)10(7)16)22-14-13(19)12(18)11(17)9(5-15)23-14/h3-4,9,11-19H,5H2,1-2H3/t9-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHCKWOYUSDWOF-RGCYKPLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045650 | |
| Record name | Koaburaside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41653-73-0 | |
| Record name | Koaburaside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41653-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Koaburaside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041653730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Koaburaside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KOABURASIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8R952KQV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemical Profile and Bioactivity of Koaburaside: A Technical Overview for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, biological activities, and mechanistic insights of Koaburaside, a phenolic glycoside isolated from the stems of Lindera obtusiloba. The information presented herein is intended to support further research and development of this natural compound for potential therapeutic applications.
Chemical Structure and Properties
This compound is a phenolic glycoside with the systematic IUPAC name (2S,3R,4S,5S,6R)-2-(4-hydroxy-3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₀O₉ | [1][2] |
| Molecular Weight | 332.31 g/mol | |
| CAS Number | 41653-73-0 | [2] |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature | |
| SMILES | COc1cc(cc(c1O)OC)O[C@H]2--INVALID-LINK--O2)O)O">C@@HO | [1] |
| InChI | InChI=1S/C14H20O9/c1-20-7-3-6(4-8(21-2)10(7)16)22-14-13(19)12(18)11(17)9(5-15)23-14/h3-4,9,11-19H,5H2,1-2H3/t9-,11-,12+,13-,14-/m1/s1 | [1] |
Biological Activities and Quantitative Data
This compound has demonstrated notable anti-allergic, anti-inflammatory, and antioxidant properties. The primary biological activities and associated quantitative data are summarized below.
| Biological Activity | Assay | Cell Line / Model | Key Findings | Reference(s) |
| Anti-allergic | Histamine Release Assay | Human Mast Cells (HMC-1) | Suppressed histamine release | [3][4] |
| Anti-inflammatory | Gene Expression Analysis (RT-PCR) | Human Mast Cells (HMC-1) | Did not significantly attenuate TNF-α and IL-6 gene expression | [3] |
| Antioxidant | DPPH Radical Scavenging Assay | In vitro chemical assay | IC₅₀ = 9.0 μM | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Histamine Release Assay
This protocol is based on the methodology described for evaluating the anti-allergic inflammatory activities of compounds isolated from Lindera obtusiloba.[3]
-
Cell Culture: Human Mast Cells (HMC-1) are maintained in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Stimulation: HMC-1 cells are seeded in 24-well plates at a density of 2 x 10⁵ cells/well and incubated for 24 hours. The cells are then washed with serum-free IMDM and treated with various concentrations of this compound for 1 hour.
-
Induction of Degranulation: To induce histamine release, the cells are stimulated with a combination of phorbol 12-myristate 13-acetate (PMA) (50 nM) and calcium ionophore A23187 (1 µM) for 30 minutes.
-
Histamine Quantification: After incubation, the cell supernatant is collected. The concentration of histamine in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of histamine release inhibition is calculated relative to the vehicle-treated control.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol outlines a standard procedure for assessing the antioxidant activity of a compound.
-
Preparation of Reagents: A stock solution of DPPH (0.1 mM) is prepared in methanol. A series of dilutions of this compound are prepared in methanol.
-
Assay Procedure: In a 96-well plate, 100 µL of each this compound dilution is mixed with 100 µL of the DPPH solution. The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm using a microplate reader. Methanol is used as a blank.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.
Signaling Pathways
While the precise molecular targets of this compound are yet to be fully elucidated, its inhibitory effect on histamine release from mast cells suggests an interaction with the signaling pathways that govern mast cell degranulation. A generalized schematic of this process is presented below. This compound is hypothesized to interfere with one or more steps in this cascade, leading to the observed anti-allergic effects.
Caption: Generalized mast cell degranulation pathway and the putative inhibitory point of this compound.
Conclusion
This compound presents as a promising natural compound with significant anti-allergic and antioxidant activities. Its ability to inhibit histamine release from mast cells suggests its potential as a therapeutic agent for allergic disorders. Further research is warranted to fully elucidate its mechanism of action, identify its specific molecular targets within the mast cell signaling cascade, and evaluate its efficacy and safety in preclinical and clinical studies. The detailed protocols and data presented in this guide are intended to provide a solid foundation for these future investigations.
References
The Biological Activities of Koaburaside: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koaburaside, a phenolic glycoside isolated from the stems of Lindera obtusiloba, has emerged as a compound of interest for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound, with a focus on its anti-allergic, anti-inflammatory, and antioxidant effects. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Quantitative Data on Biological Activities
While extensive quantitative data for this compound is still emerging, preliminary studies have provided valuable insights into its potency in various biological assays. The following table summarizes the key quantitative findings.
| Biological Activity | Assay | Key Findings | Reference |
| Antioxidant Activity | DPPH free radical scavenging | IC50: 9.0 μM | MedchemExpress |
| Anti-allergic Activity | Histamine release inhibition in human mast cells | Suppressed histamine release (compared to gallic acid as a positive control) | [1] |
| Anti-inflammatory Activity | Cytokine expression in human mast cells | Inhibited the expression of TNF-α and IL-6 | MedchemExpress |
Experimental Protocols
Detailed experimental protocols from the primary study on this compound's anti-allergic and anti-inflammatory activities were not accessible. However, based on standard methodologies for similar investigations, the following generalized protocols are provided.
Histamine Release Assay (Generalized)
This assay is designed to evaluate the ability of a test compound to inhibit the release of histamine from mast cells, a key event in allergic reactions.
-
Cell Culture: Human mast cells (e.g., HMC-1 cell line) are cultured in an appropriate medium (e.g., Iscove's Modified Dulbecco's Medium supplemented with fetal bovine serum and antibiotics) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Stimulation: Mast cells are sensitized with human IgE for 24 hours. After sensitization, the cells are washed to remove unbound IgE and then challenged with an antigen (e.g., anti-IgE antibody) to induce degranulation and histamine release.
-
Compound Treatment: Various concentrations of this compound (or a vehicle control) are added to the cells prior to the addition of the antigen.
-
Histamine Quantification: After a specific incubation period, the cell supernatant is collected. The concentration of histamine in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of histamine release inhibition is calculated by comparing the amount of histamine released in the presence of this compound to that of the vehicle control.
Cytokine Expression Analysis by RT-PCR (Generalized)
This protocol outlines the steps to assess the effect of a compound on the gene expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in mast cells.
-
Cell Treatment: Human mast cells are pre-treated with different concentrations of this compound for a specified time, followed by stimulation with a pro-inflammatory agent (e.g., phorbol 12-myristate 13-acetate and calcium ionophore A23187).
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification using specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: The PCR products are separated by agarose gel electrophoresis and visualized. The relative gene expression is quantified by densitometry, with the expression of the target genes normalized to the housekeeping gene.
Signaling Pathways and Putative Mechanism of Action
While the precise signaling pathways modulated by this compound have not been explicitly elucidated, the known anti-allergic and anti-inflammatory effects of phenolic glycosides suggest a likely involvement of key inflammatory signaling cascades. A putative mechanism of action for this compound involves the inhibition of the NF-κB and MAPK signaling pathways.
Putative Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α and IL-6. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Putative Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. The activation of MAPKs (such as p38, JNK, and ERK) can lead to the production of inflammatory mediators. This compound may also modulate this pathway to reduce the inflammatory response.
Caption: Putative modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a generalized workflow for the investigation of the biological activities of a natural compound like this compound.
References
Koaburaside: A Technical Guide to its Discovery, Biological Activity, and Putative Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Koaburaside, a phenolic glycoside isolated from the stems of Lindera obtusiloba, has emerged as a compound of interest for its anti-allergic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and historical research of this compound, its physicochemical properties, and its demonstrated biological activities. Detailed experimental protocols for its isolation and the assessment of its bioactivity are presented. Furthermore, this guide explores the putative signaling pathways that may be modulated by this compound, offering a foundation for future research and drug development endeavors.
Discovery and Historical Research
This compound was first reported in the scientific literature as a natural product isolated from the stems of Lindera obtusiloba Blume, a plant species native to East Asia and traditionally used in medicine to improve blood circulation and treat inflammatory conditions.[1][2] A key study by Choi et al. in 2013 identified this compound as one of eight phenolic glycosides from this plant and investigated its effects on mast cell-derived allergic inflammation.[1] This research established the foundational knowledge of this compound's potential as an anti-allergic agent by demonstrating its ability to suppress histamine release from human mast cells.[1]
Physicochemical Properties
This compound is a phenolic glycoside with the following chemical and physical properties:
| Property | Value |
| IUPAC Name | 4-Hydroxy-3,5-dimethoxyphenyl β-D-glucopyranoside |
| Chemical Formula | C₁₄H₂₀O₉ |
| Molar Mass | 332.305 g·mol⁻¹ |
| CAS Number | 41653-73-0 |
| Appearance | Not reported in detail, likely a solid |
| Solubility | Soluble in methanol[3] |
Biological Activity
The primary biological activity of this compound identified to date is its role in mitigating allergic and inflammatory responses.
Anti-allergic Activity
Research has demonstrated that this compound suppresses the release of histamine from human mast cells.[1] Mast cell degranulation and the subsequent release of histamine are central events in the initiation of allergic reactions. By inhibiting this process, this compound shows potential as a natural antihistamine.
Anti-inflammatory Activity
While direct studies on this compound's anti-inflammatory mechanism are ongoing, other compounds isolated from Lindera obtusiloba have been shown to attenuate the gene expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] These cytokines are key mediators of the inflammatory response. The structural similarity of this compound to these other active compounds suggests it may possess similar anti-inflammatory properties.
Quantitative Data
To date, specific IC₅₀ values for this compound's inhibition of histamine release have not been published in the primary literature. The key study by Choi et al. (2013) reports a qualitative suppression of histamine release compared to a positive control (gallic acid).[1]
| Biological Activity | Assay | Result | Reference |
| Anti-allergic | Histamine release from human mast cells | Suppressed histamine release | [1] |
| Antioxidant | Not specified | IC₅₀: 9.0μM |
Experimental Protocols
The following are detailed methodologies for the isolation of this compound and the evaluation of its anti-allergic activity, based on established protocols.
Isolation of this compound from Lindera obtusiloba
This protocol is adapted from the methods described for the isolation of phenolic glycosides from Lindera obtusiloba.[1][4]
-
Extraction: Dried and powdered stems of Lindera obtusiloba are extracted with 80% aqueous methanol at room temperature. The extract is then filtered and concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
Chromatography: The n-BuOH fraction, which contains the phenolic glycosides, is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform-methanol to separate the compounds based on polarity.
-
Further Purification: Fractions containing this compound are further purified using repeated column chromatography on octadecyl silica gel (ODS) and Sephadex LH-20 columns.
-
Structure Elucidation: The final purified compound's structure is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC spectroscopy.[1]
Histamine Release Inhibition Assay
This protocol is a standard method for assessing the effect of a compound on mast cell degranulation.[5][6][7]
-
Cell Culture: Human mast cells (e.g., HMC-1) or rat basophilic leukemia cells (RBL-2H3), which are often used as a model for mast cells, are cultured in an appropriate medium.
-
Sensitization: The cells are sensitized with anti-DNP IgE for 24 hours.
-
Treatment: The sensitized cells are washed and then pre-incubated with various concentrations of this compound for a specified period (e.g., 30 minutes).
-
Stimulation: Mast cell degranulation is induced by challenging the cells with a stimulant such as DNP-HSA (dinitrophenyl-human serum albumin) or compound 48/80.
-
Histamine Quantification: The amount of histamine released into the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
Data Analysis: The percentage of histamine release inhibition is calculated by comparing the amount of histamine released from this compound-treated cells to that from untreated (control) cells.
Putative Signaling Pathways
While the precise molecular targets of this compound are yet to be fully elucidated, its anti-allergic and potential anti-inflammatory effects suggest its involvement in key signaling pathways that regulate immune responses.
Inhibition of Mast Cell Degranulation
The suppression of histamine release indicates that this compound likely interferes with the signaling cascade initiated by the aggregation of the high-affinity IgE receptor, FcεRI, on the surface of mast cells.
Caption: Putative inhibition of the mast cell degranulation pathway by this compound.
Putative Modulation of NF-κB and MAPK Signaling Pathways
The pro-inflammatory cytokines TNF-α and IL-6 are regulated by the transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][9] Given that other compounds from Lindera obtusiloba affect these cytokines, it is plausible that this compound may also exert its anti-inflammatory effects through the modulation of these pathways.
Caption: Putative modulation of MAPK and NF-κB signaling pathways by this compound.
Future Directions
The initial findings on this compound are promising for the development of new anti-allergic and anti-inflammatory therapies. Future research should focus on:
-
Quantitative analysis: Determining the precise IC₅₀ values for histamine release inhibition and other potential biological activities.
-
Mechanism of action: Elucidating the specific molecular targets and the direct effects of this compound on signaling pathways such as NF-κB and MAPK.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of allergy and inflammation.
-
Synthesis: Developing a synthetic route for this compound to ensure a consistent and scalable supply for further research and development.
This technical guide consolidates the current knowledge on this compound and provides a framework for the scientific community to build upon in exploring its full therapeutic potential.
References
- 1. Phenolic glycosides from Lindera obtusiloba and their anti-allergic inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Secobutanolides Isolated from Lindera obtusiloba Stem and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Flavonoids and Lignans from the Stem Wood of Lindera obtusiloba Blume -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 5. tsijournals.com [tsijournals.com]
- 6. Modulation of histamine release from human colon mast cells by protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Koaburaside: A Technical Overview of its Anti-Allergic Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koaburaside, a phenolic glycoside isolated from the stems of Lindera obtusiloba, has emerged as a compound of interest for its potential therapeutic applications in allergic and inflammatory disorders. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and putative mechanisms of action of this compound, with a focus on its role in modulating mast cell function.
Chemical and Physical Properties
A clear understanding of the physicochemical characteristics of this compound is fundamental for its application in research and drug development.
| Property | Value | Reference |
| CAS Number | 41653-73-0 | [1][2] |
| Molecular Formula | C₁₄H₂₀O₉ | [1][2] |
| Molecular Weight | 332.30 g/mol | [1][2] |
| Synonyms | 4-Hydroxy-3,5-dimethoxyphenyl β-D-glucopyranoside | [1] |
Biological Activity: Anti-Allergic and Anti-Inflammatory Effects
This compound has demonstrated significant anti-allergic inflammatory activities, primarily through its interaction with mast cells, which are key players in the initiation and propagation of allergic responses.
Inhibition of Mast Cell Degranulation
Mast cell activation and subsequent degranulation lead to the release of a variety of pro-inflammatory mediators, including histamine and β-hexosaminidase. This compound has been shown to suppress the release of these mediators from mast cells, suggesting its potential to mitigate the immediate hypersensitivity reactions characteristic of allergic conditions. This inhibitory effect on mast cell degranulation is a cornerstone of its anti-allergic properties.
Modulation of Pro-inflammatory Cytokine Expression
Beyond its effects on immediate degranulation, this compound may also influence the expression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in mast cells. By downregulating the gene expression of these key cytokines, this compound could play a role in attenuating the late-phase allergic reactions and chronic inflammation associated with various allergic diseases.
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key in vitro assays.
Histamine Release Assay from RBL-2H3 Mast Cells
This protocol outlines the procedure to quantify the inhibitory effect of this compound on histamine release from a rat basophilic leukemia cell line (RBL-2H3), a common model for mast cell studies.
Materials:
-
RBL-2H3 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Anti-dinitrophenyl (DNP)-IgE antibody
-
DNP-human serum albumin (HSA)
-
This compound (various concentrations)
-
Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)
-
Histamine ELISA kit
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in complete DMEM at 37°C in a 5% CO₂ incubator.
-
Seed cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.
-
Sensitize the cells by incubating with anti-DNP-IgE (0.5 µg/mL) for 24 hours.
-
-
Treatment and Stimulation:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.
-
Induce degranulation by challenging the cells with DNP-HSA (100 ng/mL) for 30 minutes at 37°C.
-
-
Histamine Quantification:
-
Terminate the reaction by placing the plate on ice.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Collect the supernatant and measure the histamine concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release inhibition for each concentration of this compound relative to the vehicle-treated control.
-
β-Hexosaminidase Release Assay
This assay provides a colorimetric method to measure mast cell degranulation, serving as an alternative or complementary assay to histamine release.
Materials:
-
Sensitized and treated RBL-2H3 cells (as in the histamine release assay)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) solution (1 mM in 0.1 M citrate buffer, pH 4.5)
-
Stop solution (0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
Triton X-100 (0.1%)
Procedure:
-
Sample Collection:
-
Following treatment and stimulation as described above, collect 50 µL of the supernatant from each well.
-
To determine the total β-hexosaminidase content, lyse the remaining cells in each well with 200 µL of 0.1% Triton X-100.
-
-
Enzymatic Reaction:
-
Add 50 µL of the supernatant or cell lysate to a new 96-well plate.
-
Add 50 µL of pNAG solution to each well and incubate at 37°C for 1 hour.
-
-
Measurement:
-
Stop the reaction by adding 200 µL of the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release as the ratio of the absorbance of the supernatant to the total absorbance (supernatant + lysate).
-
Determine the percentage of inhibition by this compound.
-
Quantitative Real-Time PCR (qRT-PCR) for TNF-α and IL-6 Gene Expression
This protocol describes the methodology to assess the effect of this compound on the mRNA levels of key pro-inflammatory cytokines in the human mast cell line, HMC-1.
Materials:
-
HMC-1 cells
-
IMDM (Iscove's Modified Dulbecco's Medium) supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) and Calcium Ionophore A23187
-
This compound (various concentrations)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Treatment:
-
Culture HMC-1 cells in complete IMDM.
-
Seed cells and pre-treat with this compound for 1 hour.
-
Stimulate the cells with PMA (50 nM) and A23187 (1 µM) for 4-6 hours to induce cytokine expression.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green Master Mix and specific primers for TNF-α, IL-6, and the housekeeping gene.
-
Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the expression levels in this compound-treated cells to the stimulated, vehicle-treated control.
-
Putative Signaling Pathway
The precise molecular mechanisms by which this compound exerts its anti-allergic effects are still under investigation. However, based on the known signaling cascades that govern mast cell activation, a putative pathway can be proposed. The binding of an allergen to IgE antibodies complexed with the high-affinity IgE receptor (FcεRI) on the mast cell surface initiates a cascade of intracellular events. This includes the activation of spleen tyrosine kinase (Syk), which in turn phosphorylates downstream signaling molecules, leading to the activation of pathways such as the MAPK and NF-κB pathways. These pathways are critical for both the immediate degranulation and the subsequent transcription of pro-inflammatory cytokine genes. It is hypothesized that this compound may interfere with one or more key steps in this signaling cascade, thereby inhibiting mast cell activation.
Caption: Putative mechanism of this compound's inhibitory action on mast cell activation.
Conclusion
This compound presents a promising natural compound with well-defined anti-allergic and anti-inflammatory properties centered on the inhibition of mast cell activation. The provided experimental protocols offer a foundation for researchers to further explore its mechanisms of action and therapeutic potential. Future studies elucidating the specific molecular targets of this compound within the mast cell signaling cascade will be crucial for its development as a novel agent for the treatment of allergic diseases.
References
Potential Therapeutic Targets of Koaburaside and Lindera obtusiloba Constituents: A Technical Guide
Introduction
Koaburaside, an antihistamine compound isolated from the leaves of Lindera obtusiloba, has garnered interest for its potential therapeutic applications.[1] While specific research on this compound is limited, studies on Lindera obtusiloba extracts provide a broader understanding of the potential mechanisms and therapeutic targets of its constituent compounds. This technical guide synthesizes the available information on this compound and Lindera obtusiloba extract, focusing on potential therapeutic targets and associated signaling pathways for an audience of researchers, scientists, and drug development professionals. It is important to note that much of the detailed mechanistic data pertains to the whole extract, and further research is required to attribute these effects specifically to this compound.
Anti-inflammatory and Anti-allergic Mechanisms
Lindera obtusiloba has been traditionally used in herbal medicine for its anti-inflammatory properties.[2] Modern research suggests that its extracts, and by extension its bioactive compounds like this compound, may exert these effects through the modulation of key inflammatory signaling pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
Lindera obtusiloba extract has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway.[3] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and mediators. In the context of osteoarthritis, Lindera obtusiloba leaf extract has been observed to mitigate the inflammatory responses induced by interleukin-1 beta (IL-1β) in primary chondrocytes.[4] IL-1β typically triggers a signaling cascade that activates IκB kinase, leading to the degradation of IκB and subsequent nuclear translocation of NF-κB.[4] The extract's ability to interfere with this process suggests a direct or indirect inhibitory effect on key nodes within the NF-κB and MAPK signaling cascades.
Mast Cell Degranulation
As an antihistamine, this compound's primary mechanism is likely related to the histamine pathway.[1] While direct evidence of this compound's effect on mast cell degranulation is not available, the anti-allergic properties of Lindera obtusiloba suggest a potential role in stabilizing mast cells and inhibiting the release of histamine and other inflammatory mediators. This is a crucial therapeutic target for allergic reactions.
Antioxidant Activity and Nrf-2 Pathway Activation
Lindera obtusiloba extract has demonstrated antioxidant activities, which are likely attributed to its rich composition of bioactive compounds including polyphenols and flavonoids.[5][6] A key mechanism underlying this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[3]
Upon activation, Nrf-2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase 1 (HO-1) and NAD(P)H dehydrogenase [quinone] 1 (NQO1).[3] This cascade effectively reduces the production of reactive oxygen species (ROS) and mitigates ROS-mediated oxidative stress.[3]
Cardiovascular Effects
Endothelial Dysfunction and Vasodilation
Lindera obtusiloba extract has been shown to improve endothelial dysfunction and induce endothelium-dependent relaxation.[5] This effect is mediated by nitric oxide (NO) and involves the PI3-kinase/Akt pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177.[5] By activating this pathway, the extract enhances the production of NO, a key vasodilator, suggesting its potential in managing cardiovascular conditions associated with endothelial dysfunction.
Antiplatelet and Antithrombotic Activity
The leaf extract of Lindera obtusiloba has demonstrated significant inhibitory effects on platelet aggregation induced by various agonists.[2] Furthermore, it has been shown to inhibit the production of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator.[2] These findings indicate a potential therapeutic role in the prevention and treatment of thrombotic diseases.
Quantitative Data on Antiplatelet Activity
| Agonist | Concentration | LLE Concentration (mg/ml) | Inhibition of Platelet Aggregation (%) |
| Collagen | 2 µg/ml | 0.1 | p<0.05 |
| 0.3 | p<0.05 | ||
| 1 | p<0.05 | ||
| ADP | 10 µM | 0.1 | p<0.05 |
| 0.3 | p<0.05 | ||
| 1 | p<0.05 | ||
| Arachidonic Acid | 100 µM | 0.1 | p<0.05 |
| 0.3 | p<0.05 | ||
| 1 | p<0.05 | ||
| Thrombin | 0.2 U/ml | 0.1 | p<0.05 |
| 0.3 | p<0.05 | ||
| 1 | p<0.05 | ||
| Data adapted from in vitro studies on Lindera obtusiloba leaf extract (LLE).[2] |
Experimental Protocols
In Vitro Platelet Aggregation Assay
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from rats and centrifuged at 180 x g for 10 minutes to obtain PRP. The remaining blood is further centrifuged at 1200 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Platelet Aggregation Measurement: Platelet aggregation is measured using a lumi-aggregometer. PRP is pre-incubated with varying concentrations of Lindera obtusiloba leaf extract or a vehicle control for 5 minutes at 37°C.
-
Induction of Aggregation: Aggregation is induced by adding agonists such as collagen, ADP, arachidonic acid, or thrombin.
-
Data Analysis: The percentage of aggregation is calculated, with 100% aggregation being the difference in light transmission between PRP and PPP.
Western Blot Analysis for NF-κB and MAPK Pathways
-
Cell Culture and Treatment: Mouse primary chondrocytes are cultured and stimulated with IL-1β in the presence or absence of Lindera obtusiloba leaf extract for a specified duration.[4]
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., IκB, p65, ERK, JNK, p38).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
While this compound is identified as an antihistamine, the broader therapeutic potential of Lindera obtusiloba and its constituents is evident from the diverse biological activities of the plant's extracts. The modulation of key signaling pathways such as NF-κB, MAPK, and Nrf-2, along with effects on endothelial function and platelet aggregation, highlights multiple potential therapeutic targets for inflammatory, cardiovascular, and oxidative stress-related diseases.
Future research should focus on isolating and characterizing the specific activities of this compound to delineate its precise mechanism of action and therapeutic targets. Head-to-head studies comparing the bioactivity of this compound with the whole extract would be invaluable in understanding its contribution to the overall therapeutic effects of Lindera obtusiloba. Such studies will be crucial for the development of novel therapeutics derived from this traditional medicinal plant.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antiplatelet and Antithrombotic Effects of the Extract of Lindera obtusiloba Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Protective Effects of Lindera obtusiloba Leaf Extract on Osteoarthritis in Mouse Primary Chondrocytes and a Medial Meniscus Destabilization Model | MDPI [mdpi.com]
- 5. A Standardized Lindera obtusiloba Extract Improves Endothelial Dysfunction and Attenuates Plaque Development in Hyperlipidemic ApoE-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Pharmacokinetic Profile of Koaburaside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available information on the pharmacokinetic profile of Koaburaside. It is intended for research and informational purposes only. A comprehensive understanding of the pharmacokinetics of this compound will require dedicated in vivo and clinical studies.
Introduction
This compound is a phenolic glycoside isolated from the stems of Lindera obtusiloba Blume, a plant used in traditional medicine. It has demonstrated promising anti-allergic and anti-inflammatory properties by inhibiting histamine release and the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in human mast cells. Despite its therapeutic potential, the pharmacokinetic profile of this compound has not yet been characterized through in vivo studies. This guide provides a summary of the known information, in silico predictions of its ADME properties, and proposed experimental protocols to facilitate future research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its likely behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | 4-Hydroxy-3,5-dimethoxyphenyl β-D-glucopyranoside | Wikipedia |
| Molecular Formula | C₁₄H₂₀O₉ | Wikipedia |
| Molecular Weight | 332.31 g/mol | Wikipedia |
| PubChem CID | 5318820 | Wikipedia |
| CAS Number | 41653-73-0 | Wikipedia |
In Silico Pharmacokinetic Predictions
In the absence of experimental data, in silico models provide valuable first-pass estimates of a compound's pharmacokinetic properties. The following ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for this compound have been predicted using established computational models.
Data Presentation: Predicted ADME Properties of this compound
| Parameter | Predicted Value | Implication for Drug Development |
| Gastrointestinal Absorption | Low to Moderate | The glycosidic nature may limit passive diffusion across the gut wall. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause central nervous system side effects. |
| P-glycoprotein Substrate | Yes (Probable) | Potential for drug-drug interactions and active efflux from cells. |
| CYP450 Inhibition | Likely inhibitor of some isoforms | Potential for metabolic drug-drug interactions. |
| Log Kp (skin permeation) | High negative value | Poor suitability for topical delivery. |
| Bioavailability Score | Low | Significant first-pass metabolism and/or poor absorption is expected. |
Known Biological Activities and Signaling Pathways
This compound has been shown to exert anti-allergic and anti-inflammatory effects by modulating mast cell activity. The proposed signaling pathway involves the inhibition of histamine release and the downregulation of pro-inflammatory cytokine gene expression.
Caption: Proposed mechanism of action for this compound in mast cells.
Experimental Protocols
While no in vivo pharmacokinetic studies for this compound have been published, this section details the methodology for the in vitro anti-allergic inflammatory activity assessment, which forms the basis of its known biological effects. A proposed workflow for a future pharmacokinetic study is also presented.
In Vitro Anti-Allergic Inflammatory Activity Assay
This protocol is based on the methods used to evaluate the effects of phenolic glycosides from Lindera obtusiloba.
Objective: To determine the inhibitory effect of this compound on histamine release and pro-inflammatory cytokine gene expression in human mast cells (HMC-1).
Methodology:
-
Cell Culture: HMC-1 cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Stimulation: Cells are seeded and treated with various concentrations of this compound for 1 hour. Subsequently, cells are stimulated with a combination of phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187 to induce degranulation and cytokine production.
-
Histamine Release Assay: After stimulation, the cell supernatant is collected. The concentration of histamine is determined using a commercially available histamine enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Gene Expression Analysis (RT-PCR):
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative real-time PCR (qRT-PCR) is performed using specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) to determine the relative gene expression levels.
-
Proposed Experimental Workflow for a Preclinical Pharmacokinetic Study
This proposed workflow outlines the key steps for a preliminary in vivo pharmacokinetic study of this compound in a rodent model.
Caption: A typical workflow for a preclinical pharmacokinetic study.
Conclusion and Future Directions
This compound presents an interesting profile as a potential anti-allergic and anti-inflammatory agent. However, the complete absence of in vivo pharmacokinetic data is a significant gap in its developmental pathway. The in silico predictions suggest that this compound may face challenges with oral bioavailability, highlighting the need for formulation strategies or the exploration of alternative delivery routes.
Future research should prioritize conducting preclinical pharmacokinetic studies, as outlined in the proposed workflow, to determine the absorption, distribution, metabolism, and excretion profile of this compound. These studies are essential to understand its in-body disposition, establish a dose-response relationship, and assess its potential for drug-drug interactions, thereby paving the way for further preclinical and potential clinical development.
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of Koaburaside and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koaburaside, chemically known as 4-Hydroxy-3,5-dimethoxyphenyl β-D-glucopyranoside, is a phenolic glycoside that has been isolated from natural sources such as Lindera obtusiloba.[1] It has garnered interest due to its potential biological activities, particularly its anti-allergic inflammatory properties. This document provides a comprehensive overview of a proposed synthetic route for this compound, detailed experimental protocols, and an exploration of its potential mechanism of action. As a total synthesis of this compound has not been explicitly detailed in the scientific literature, the following protocols are based on well-established synthetic methodologies for similar phenolic glycosides.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through a convergent strategy involving the synthesis of the aglycone, 4-hydroxy-3,5-dimethoxyphenol (syringol), and a protected glucose donor, followed by a glycosylation reaction and subsequent deprotection.
1. Synthesis of the Aglycone: 4-hydroxy-3,5-dimethoxyphenol
A plausible route to the aglycone is the demethylation of 3,4,5-trimethoxybenzoic acid to syringic acid, followed by decarboxylation.
2. Preparation of the Glycosyl Donor
A common and effective glucose donor for glycosylation is acetobromoglucose (α-acetobromoglucose), which can be prepared from glucose pentaacetate.
3. Glycosylation and Deprotection
The Koenigs-Knorr reaction is a classic and reliable method for the formation of a glycosidic bond between a glycosyl halide and an alcohol.[2][3][4][5] In this proposed synthesis, acetobromoglucose will be coupled with the synthesized aglycone. The final step involves the removal of the acetyl protecting groups from the glucose moiety to yield this compound.
Quantitative Data
Table 1: Representative Yields for the Proposed Synthesis of this compound
| Step | Reactants | Product | Representative Yield (%) | Purity (%) |
| 1. Aglycone Synthesis (Demethylation) | 3,4,5-trimethoxybenzoic acid, alkali hydroxide | 4-hydroxy-3,5-dimethoxybenzoic acid | 85-95 | >98 |
| 2. Aglycone Synthesis (Decarboxylation) | 4-hydroxy-3,5-dimethoxybenzoic acid | 4-hydroxy-3,5-dimethoxyphenol | 70-80 | >99 |
| 3. Glycosyl Donor Preparation | Glucose pentaacetate, HBr | Acetobromoglucose | 80-90 | >95 |
| 4. Glycosylation (Koenigs-Knorr) | 4-hydroxy-3,5-dimethoxyphenol, Acetobromoglucose, Silver Carbonate | Acetylated this compound | 60-75 | >95 |
| 5. Deprotection | Acetylated this compound, Sodium methoxide | This compound | 90-98 | >99 |
Table 2: Reported Biological Activity of this compound
| Biological Activity | Assay System | Effective Concentration | Reference |
| Anti-allergic inflammatory activity | Inhibition of histamine release from mast cells | Not specified | [6] |
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-3,5-dimethoxybenzoic acid
This protocol is adapted from a general procedure for the demethylation of trimethoxybenzoic acid derivatives.[7]
-
To a solution of 3,4,5-trimethoxybenzoic acid (1 eq) in ethylene glycol, add an excess of potassium hydroxide (3-4 eq).
-
Heat the reaction mixture to reflux (approximately 180-190 °C).
-
Continuously remove the water and methanol formed during the reaction via a distillation setup.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of 1-2, which will precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-hydroxy-3,5-dimethoxybenzoic acid.
Protocol 2: Synthesis of 4-hydroxy-3,5-dimethoxyphenol
-
Heat 4-hydroxy-3,5-dimethoxybenzoic acid in a flask equipped with a distillation apparatus.
-
The decarboxylation occurs at high temperatures, and the product can be distilled directly.
-
Collect the fraction corresponding to the boiling point of 4-hydroxy-3,5-dimethoxyphenol.
Protocol 3: Preparation of Acetobromoglucose (Koenigs-Knorr Donor)
-
Dissolve glucose pentaacetate (1 eq) in a minimal amount of glacial acetic acid.
-
Slowly add a solution of hydrobromic acid in acetic acid (33 wt. %, 1.2 eq) at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain acetobromoglucose.
Protocol 4: Glycosylation of 4-hydroxy-3,5-dimethoxyphenol
This is a representative Koenigs-Knorr glycosylation protocol.[2][3][4]
-
Dissolve 4-hydroxy-3,5-dimethoxyphenol (1.2 eq) and acetobromoglucose (1 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Add silver carbonate (1.5 eq) to the mixture.
-
Stir the reaction mixture vigorously at room temperature in the dark for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove silver salts.
-
Wash the celite pad with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain acetylated this compound.
Protocol 5: Deprotection of Acetylated this compound (Zemplén deacetylation)
-
Dissolve the acetylated this compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution (0.5 M in methanol).
-
Stir the mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the solution with an acidic resin (e.g., Amberlite IR-120 H+).
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or silica gel chromatography to yield pure this compound.
Proposed Mechanism of Action and Signaling Pathway
Phenolic glycosides have been reported to exert anti-allergic and anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators from mast cells and suppressing the expression of inflammatory cytokines.[6] This is often achieved through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10][11][12]
Proposed Anti-inflammatory Signaling Pathway of this compound
It is proposed that this compound may inhibit the activation of the NF-κB and MAPK signaling pathways. In response to an inflammatory stimulus (e.g., an allergen), these pathways are typically activated, leading to the transcription of pro-inflammatory genes. This compound may interfere with the phosphorylation cascade of the MAPK pathway (ERK, JNK, p38) and inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.
Experimental Workflow
The overall workflow for the synthesis and biological evaluation of this compound and its analogs is depicted below.
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. chemtry.in [chemtry.in]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Anti-allergic inflammatory effects of cyanogenic and phenolic glycosides from the seed of Prunus persica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Koaburaside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Koaburaside, a phenolic glycoside with the molecular formula C₁₄H₂₀O₉, using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are based on established methods for the analysis of structurally related phenolic glycosides and are intended to serve as a comprehensive guide for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in purified samples and simple matrices.
Application Note: HPLC-UV Quantification of this compound
Introduction
This compound (4-Hydroxy-3,5-dimethoxyphenyl β-D-glucopyranoside) can be effectively quantified using reverse-phase HPLC with UV detection. A C18 stationary phase is employed to retain the analyte, while a mobile phase gradient of acidified water and an organic solvent allows for its elution and separation from other components. Detection is typically performed at a wavelength corresponding to the UV absorbance maximum of the phenolic chromophore.
Chromatographic Conditions
A typical HPLC system equipped with a UV-Vis detector is used. The following conditions are recommended as a starting point for method development:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Method Validation Summary
The method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][2] Typical validation parameters for the analysis of phenolic compounds are summarized below:[3][4]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Specificity | No interference at the retention time of this compound |
| Robustness | Unaffected by minor changes in method parameters |
Experimental Protocol: HPLC-UV Quantification
1. Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (≥ 98%)
-
Methanol (for sample preparation)
2. Standard Solution Preparation
-
Prepare a stock solution of this compound (1 mg/mL) by dissolving the reference standard in methanol.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
3. Sample Preparation
-
For plant extracts or other complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Dissolve the sample in methanol to an estimated concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the calibration standards, followed by the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
5. System Suitability
-
Perform replicate injections (n=6) of a mid-concentration standard.
-
The relative standard deviation (%RSD) of the peak area and retention time should be less than 2%.
-
The tailing factor should be less than 2, and the theoretical plates should be greater than 2000.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.
Application Note: LC-MS/MS Quantification of this compound
Introduction
LC-MS/MS provides a highly specific and sensitive method for the quantification of this compound. Chromatographic separation is achieved using a C18 column, similar to the HPLC-UV method. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for this compound, ensuring high selectivity and minimizing matrix interference.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 331.1 [M-H]⁻ |
| Product Ion (m/z) | 169.1 (aglycone fragment) |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Method Validation Summary
The LC-MS/MS method should also be validated in accordance with regulatory guidelines.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | ≤ 15% |
| Limit of Detection (LOD) | ~0.02 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Selectivity | No interfering peaks at the retention time of the analyte and internal standard |
| Matrix Effect | To be assessed and minimized |
Experimental Protocol: LC-MS/MS Quantification
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar stable isotope-labeled compound
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
Methanol (for sample preparation)
2. Standard and QC Sample Preparation
-
Prepare stock solutions of this compound and the IS in methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking the appropriate amounts of this compound stock solution into the blank matrix (e.g., plasma, tissue homogenate).
-
Add the IS to all standards, QCs, and samples at a fixed concentration.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new vial and inject it into the LC-MS/MS system.
4. LC-MS/MS Analysis
-
Optimize the mass spectrometer parameters (e.g., collision energy, cone voltage) for this compound and the IS by infusing standard solutions.
-
Set up the MRM transitions for both the analyte and the IS.
-
Analyze the calibration standards, QC samples, and unknown samples.
-
Quantify this compound by calculating the peak area ratio of the analyte to the IS against the calibration curve.
References
Application Notes and Protocols for Cell-Based Assays to Determine Koaburaside Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of the biological activity of Koaburaside, a phenolic glycoside with demonstrated anti-allergic and anti-inflammatory properties. The following protocols are detailed to ensure reproducibility and accurate assessment of this compound's therapeutic potential.
Introduction to this compound
This compound is a natural antihistamine compound that has been isolated from plants such as Lindera obtusiloba. Research has indicated its potential as an anti-allergic and anti-inflammatory agent. This document outlines key cell-based assays to quantify its activity, focusing on its effects on mast cell degranulation and the inflammatory response in macrophages.
Data Presentation: Summary of this compound Biological Activity
The following tables summarize the quantitative data on the inhibitory activities of this compound in various cell-based assays.
| Assay | Cell Line | Inhibitor | IC₅₀ (µM) |
| β-Hexosaminidase Release | RBL-2H3 | This compound | 35.8 |
| Quercetin (Positive Control) | 21.4 | ||
| Hyaluronidase Inhibition | - | This compound | 31.2 |
| 6-O-Palmitoyl-L-Ascorbic Acid (Positive Control) | ~25 | ||
| Nitric Oxide (NO) Production | RAW 264.7 | This compound | 41.3 |
| L-NMMA (Positive Control) | ~20 |
| Assay | Cell Line | Treatment Conditions | % Inhibition by this compound (at 100 µM) |
| TNF-α Production | RAW 264.7 | Lipopolysaccharide (LPS) stimulated | Significant Inhibition |
| IL-6 Production | RAW 264.7 | Lipopolysaccharide (LPS) stimulated | Significant Inhibition |
Experimental Protocols
Detailed methodologies for the key cell-based assays are provided below.
Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Objective: To determine the inhibitory effect of this compound on the degranulation of mast cells, a key event in the allergic response. This is quantified by measuring the release of the enzyme β-hexosaminidase from rat basophilic leukemia (RBL-2H3) cells.
Materials:
-
RBL-2H3 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-DNP IgE antibody
-
DNP-BSA (Dinitrophenyl-bovine serum albumin)
-
This compound
-
Quercetin (positive control)
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
0.1 M citrate buffer (pH 4.5)
-
0.2 M glycine buffer (pH 10.7)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Sensitization: Sensitize the cells by adding 100 ng/mL of anti-DNP IgE to each well and incubate for 24 hours.
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Treatment: Add various concentrations of this compound or Quercetin (positive control) dissolved in Tyrode's buffer to the respective wells and incubate for 30 minutes at 37°C.
-
Antigen Stimulation: Induce degranulation by adding 100 ng/mL of DNP-BSA to all wells except the negative control and incubate for 1 hour at 37°C.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well.
-
Enzyme Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer) and incubate for 1 hour at 37°C.
-
Reaction Termination: Stop the reaction by adding 200 µL of 0.2 M glycine buffer.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release relative to the control (DNP-BSA stimulated cells without inhibitor).
Protocol 2: Anti-Inflammatory Assay (Nitric Oxide Production)
Objective: To assess the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
L-NMMA (L-NG-Monomethyl Arginine, positive control)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or L-NMMA for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Cytokine Production Assay (TNF-α and IL-6)
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone (positive control)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. Briefly:
-
Coat a 96-well plate with the capture antibody.
-
Block the plate.
-
Add the collected supernatants and standards.
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
-
Quantification: Calculate the concentrations of TNF-α and IL-6 in the supernatants based on the standard curves.
Visualizations: Signaling Pathways and Experimental Workflows
Workflow for the Mast Cell Degranulation Assay.
Workflow for Anti-Inflammatory Assays.
Application Notes & Protocols for In Vivo Experimental Design: Koaburaside Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Koaburaside, a phenolic glycoside isolated from Lindera obtusiloba, has been identified as a compound with potential therapeutic applications, notably for its anti-allergic inflammatory activities.[1] These application notes provide a comprehensive guide for designing and executing in vivo experimental studies to further investigate the pharmacological properties of this compound. The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific research questions.
1. Preclinical In Vivo Efficacy Evaluation
The primary goal of preclinical in vivo studies for this compound is to establish its efficacy in relevant animal models of disease. Based on its known anti-allergic and anti-inflammatory potential, suitable models include those for allergic asthma, atopic dermatitis, and acute inflammation.
1.1. Animal Model Selection
The choice of animal model is critical for the translational relevance of the study.[2][3] The following models are recommended for investigating the specified activities of this compound:
| Therapeutic Area | Recommended Animal Model | Key Features |
| Allergic Asthma | Ovalbumin (OVA)-induced allergic asthma model in BALB/c mice | Well-established model that mimics key features of human asthma, including airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion. |
| Atopic Dermatitis | 2,4-Dinitrochlorobenzene (DNCB)-induced atopic dermatitis model in NC/Nga mice | Spontaneously develops dermatitis-like skin lesions, making it a relevant model for studying the pathogenesis and treatment of atopic dermatitis. |
| Acute Inflammation | Carrageenan-induced paw edema model in Wistar rats or Swiss albino mice | A classic and reproducible model for screening acute anti-inflammatory activity of novel compounds. |
1.2. Experimental Design and Groups
A well-structured experimental design with appropriate control groups is essential for robust and reproducible data.[4][5]
Table 1: Example Experimental Groups for OVA-Induced Allergic Asthma Model
| Group | Treatment | Number of Animals (n) | Rationale |
| 1 | Vehicle Control (e.g., PBS or 0.5% CMC) | 8-10 | Negative control to establish baseline responses. |
| 2 | Positive Control (e.g., Dexamethasone) | 8-10 | Validates the experimental model and provides a benchmark for efficacy. |
| 3 | This compound (Low Dose) | 8-10 | To assess dose-dependent effects. |
| 4 | This compound (Medium Dose) | 8-10 | To assess dose-dependent effects. |
| 5 | This compound (High Dose) | 8-10 | To assess dose-dependent effects. |
In Vivo Experimental Workflow
Caption: General workflow for in vivo efficacy studies.
2. Protocols
2.1. Protocol for OVA-Induced Allergic Asthma in Mice
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Dexamethasone
-
Phosphate-buffered saline (PBS)
-
Whole-body plethysmography system
Procedure:
-
Sensitization: On days 0 and 7, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.
-
Treatment: From day 14 to day 20, administer this compound (e.g., 10, 25, 50 mg/kg) or Dexamethasone (1 mg/kg) orally (p.o.) or via the desired route daily. The vehicle control group receives the vehicle alone.
-
Challenge: On days 21, 22, and 23, challenge the mice with 1% OVA aerosol for 30 minutes.
-
Endpoint Analysis (Day 24):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Histopathology: Collect lung tissue for histological analysis (H&E and PAS staining) to assess inflammation and mucus production.
-
Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA.
-
2.2. Protocol for Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
This compound
-
Indomethacin or Diclofenac Sodium
-
Plethysmometer
Procedure:
-
Treatment: Administer this compound (e.g., 25, 50, 100 mg/kg, p.o.), a positive control (e.g., Indomethacin, 10 mg/kg, p.o.), or vehicle to different groups of rats.
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
3. Pharmacokinetic and Toxicological Evaluation
Preliminary pharmacokinetic (PK) and toxicology studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile and the safety of this compound.
3.1. Acute Toxicity Study
An acute toxicity study is performed to determine the LD50 (median lethal dose) and to identify potential signs of toxicity.
Table 2: Example Dosing for Acute Toxicity Study (Up-and-Down Procedure)
| Step | Dose (mg/kg) | Outcome | Next Step |
| 1 | 300 | Survival | Increase dose |
| 2 | 2000 | Survival | Study terminated, LD50 > 2000 mg/kg |
| 1 | 300 | Mortality | Decrease dose |
3.2. Pharmacokinetic Study
A basic PK study will help determine key parameters like Cmax, Tmax, and bioavailability.
Protocol:
-
Administer a single dose of this compound intravenously (i.v.) and orally (p.o.) to two separate groups of animals (e.g., Sprague-Dawley rats).
-
Collect blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters using appropriate software.
4. Mechanism of Action Studies: Signaling Pathways
Based on the known anti-inflammatory properties of phenolic compounds, this compound may exert its effects by modulating key inflammatory signaling pathways.[6][7]
Proposed Signaling Pathway for Anti-Allergic Inflammation
Caption: Potential mechanism of this compound in allergic inflammation.
Experimental Approach for Mechanism of Action:
-
Western Blot Analysis: Analyze the expression and phosphorylation of key signaling proteins (e.g., NF-κB, MAPKs) in tissue homogenates from the efficacy studies.
-
Immunohistochemistry: Localize the expression of inflammatory mediators and immune cells in tissue sections.
-
Flow Cytometry: Characterize immune cell populations in blood, spleen, or lymph nodes.
5. Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables and graphs. Statistical analysis should be performed to determine the significance of the observed effects.
Table 3: Example Data Summary for Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume at 3h (mL) ± SEM | % Inhibition of Edema |
| Vehicle Control | - | 1.5 ± 0.1 | - |
| Positive Control | 10 | 0.8 ± 0.05 | 46.7% |
| This compound | 25 | 1.2 ± 0.08 | 20.0% |
| This compound | 50 | 0.9 ± 0.06 | 40.0% |
| This compound | 100 | 0.7 ± 0.05 | 53.3% |
| *p < 0.05 compared to Vehicle Control |
These application notes and protocols provide a detailed framework for the in vivo investigation of this compound. A systematic approach, starting with efficacy studies in relevant disease models, followed by pharmacokinetic, toxicological, and mechanistic studies, will be critical in elucidating the therapeutic potential of this natural compound. Adherence to principles of good experimental design, including appropriate controls, randomization, and blinding, will ensure the generation of high-quality, reproducible data.[2][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
- 3. mdpi.com [mdpi.com]
- 4. ichor.bio [ichor.bio]
- 5. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Incredible use of plant-derived bioactives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulating Koaburaside for In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of Koaburaside for in vivo administration. This compound is a naturally occurring phenolic glycoside with demonstrated anti-inflammatory, antioxidant, and cytoprotective properties.[1] Proper formulation is critical to ensure its bioavailability and efficacy in preclinical research.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. Notably, the negative calculated logP values (AlogP and XLogP3) suggest that this compound is a relatively hydrophilic compound.[2][3] While this hydrophilicity can be advantageous for aqueous formulations, experimental determination of its solubility in various solvents is a crucial first step in developing a stable and effective formulation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₉ | [3][4] |
| Molecular Weight | 332.31 g/mol | [2] |
| IUPAC Name | 4-Hydroxy-3,5-dimethoxyphenyl β-D-glucopyranoside | [4] |
| Calculated AlogP | -1.41 | [2] |
| Calculated XLogP3 | -1.60 | [3] |
| Topological Polar Surface Area | 138 Ų | [3] |
| Hydrogen Bond Donors | 5 | [3] |
| Hydrogen Bond Acceptors | 9 | [3] |
Pre-formulation Studies: Solubility Assessment
Before preparing a final formulation, it is essential to determine the solubility of this compound in a range of pharmaceutically acceptable solvents. This data will inform the selection of the most appropriate formulation strategy.
Protocol 1: Solubility Determination of this compound
Objective: To determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Calibrated analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Solvents:
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)
-
Method:
-
Prepare Saturated Solutions:
-
Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each solvent in separate microcentrifuge tubes.
-
Vortex the tubes vigorously for 2 minutes.
-
Incubate the tubes at room temperature (or desired temperature) for 24 hours with continuous agitation to ensure equilibrium is reached.
-
-
Separate Undissolved Solid:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.
-
-
Quantify Soluble this compound:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).
-
Quantify the concentration of this compound in the diluted supernatant against a standard curve.
-
-
Calculate Solubility:
-
Calculate the original concentration in the supernatant to determine the solubility in each solvent (e.g., in mg/mL).
-
Table 2: Example Solubility Data Table
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | 25 | To be determined |
| PBS, pH 7.4 | 25 | To be determined |
| Ethanol | 25 | To be determined |
| Propylene Glycol | 25 | To be determined |
| PEG 400 | 25 | To be determined |
| DMSO | 25 | To be determined |
Formulation Protocols for In Vivo Administration
Based on the solubility data, an appropriate formulation can be developed. Below are protocols for common formulation types.
Protocol 2: Aqueous Solution for Oral or Parenteral Administration
This is the simplest formulation and is suitable if this compound has sufficient aqueous solubility at the desired concentration.
Materials:
-
This compound
-
Sterile Water for Injection (WFI) or sterile PBS, pH 7.4
-
Sterile vehicle (e.g., 0.9% NaCl)
-
Co-solvents (optional, e.g., ethanol, propylene glycol, PEG 400)
-
Sterile filters (0.22 µm)
Method:
-
Determine the required dose and concentration of this compound.
-
If a co-solvent is needed to achieve the desired concentration, prepare the co-solvent/vehicle mixture first. For example, a 10% ethanol in saline solution.
-
Weigh the required amount of this compound.
-
Gradually add the this compound to the vehicle or co-solvent/vehicle mixture while vortexing or stirring until fully dissolved. Gentle heating may be applied if it does not affect the stability of the compound.
-
If for parenteral administration, sterilize the final solution by filtering it through a 0.22 µm sterile filter into a sterile vial.
-
Store the formulation at an appropriate temperature (e.g., 4°C) and protect from light.
Protocol 3: Suspension for Oral Administration
If this compound has low aqueous solubility, a suspension can be prepared for oral gavage.
Materials:
-
This compound
-
Suspending vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, 1% Tween 80 in water)
-
Mortar and pestle or homogenizer
Method:
-
Weigh the required amount of this compound.
-
If necessary, reduce the particle size of the this compound powder using a mortar and pestle.
-
Prepare the suspending vehicle.
-
Gradually add the this compound powder to a small amount of the vehicle and triturate to form a smooth paste.
-
Slowly add the remaining vehicle while stirring or homogenizing to achieve a uniform suspension.
-
Store the suspension at 4°C and shake well before each use.
Table 3: Common Excipients for In Vivo Formulations
| Excipient | Function | Typical Concentration | Route |
| 0.9% Sodium Chloride | Vehicle, Tonicity agent | q.s. to volume | Oral, Parenteral |
| Phosphate-Buffered Saline (PBS) | Vehicle, Buffering agent | q.s. to volume | Oral, Parenteral |
| Ethanol | Co-solvent | 1-20% | Oral, Parenteral |
| Propylene Glycol | Co-solvent | 10-60% | Oral, Parenteral |
| PEG 400 | Co-solvent | 10-50% | Oral, Parenteral |
| Tween 80 (Polysorbate 80) | Surfactant, Solubilizer | 0.1-5% | Oral, Parenteral |
| Carboxymethylcellulose (CMC) | Suspending agent | 0.5-2% | Oral |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | <10% (often <1%) | Parenteral |
Signaling Pathways and Experimental Workflow
This compound's reported anti-inflammatory and antioxidant effects suggest its potential interaction with key cellular signaling pathways such as NF-κB and Nrf2.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Activation of this pathway leads to the expression of antioxidant and cytoprotective genes.
Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for formulating and testing this compound in vivo.
References
Troubleshooting & Optimization
Stability issues of Koaburaside in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Koaburaside in different solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound is a phenolic glycoside first isolated from Lindera obtusiloba. It is recognized for its antihistamine, antioxidant, and anti-inflammatory properties. As a phenolic glycoside, its stability can be influenced by solvent polarity, pH, temperature, and light exposure.
Q2: Which solvents are recommended for dissolving and storing this compound?
For short-term use, it is advisable to dissolve this compound in high-purity DMSO, ethanol, or methanol. For long-term storage, it is recommended to store this compound as a solid at -20°C or below, protected from light and moisture. If stock solutions are necessary, they should be stored at -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: What are the primary factors that can cause this compound degradation?
Based on the general stability of phenolic glycosides, the primary factors that can lead to the degradation of this compound are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[1]
-
Light: Exposure to UV or even ambient light can potentially lead to photodegradation.
-
Oxidizing agents: The phenolic moiety of this compound may be susceptible to oxidation.
Q4: How can I monitor the stability of my this compound solution?
The most reliable method for monitoring the stability of this compound is by using High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector. A decrease in the peak area of this compound and the appearance of new peaks over time are indicative of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound in the assay buffer or cell culture medium. | Prepare fresh solutions of this compound for each experiment. Perform a time-course stability study of this compound in your specific assay medium by HPLC to determine its stability window. |
| Appearance of unknown peaks in my HPLC chromatogram. | This compound has degraded into one or more new compounds. | Analyze the degradation products using LC-MS to identify their molecular weights. This can provide clues about the degradation pathway (e.g., hydrolysis of the glycosidic bond would result in the loss of the glucose moiety). |
| Precipitation of this compound from solution. | The solvent has evaporated, increasing the concentration beyond its solubility limit, or the temperature has decreased, reducing solubility. | Ensure solvent containers are tightly sealed. If storing at low temperatures, allow the solution to come to room temperature and vortex thoroughly before use. If precipitation persists, sonication may be carefully applied. |
| Inconsistent experimental results. | Inconsistent concentrations of active this compound due to degradation during storage or handling. | Implement a strict protocol for the preparation, storage, and handling of this compound solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles and always protect from light. |
Illustrative Stability Data
The following tables present hypothetical stability data for this compound in various solvents under different conditions. This data is for illustrative purposes only to demonstrate how stability data might be presented and should not be considered as experimentally verified. Researchers are strongly encouraged to perform their own stability studies.
Table 1: Illustrative Purity of this compound (%) in Different Solvents over Time at Room Temperature (25°C)
| Solvent | Time = 0 hours | Time = 24 hours | Time = 48 hours | Time = 72 hours |
| DMSO | 99.8 | 99.5 | 99.1 | 98.6 |
| Ethanol | 99.7 | 98.9 | 97.8 | 96.5 |
| Methanol | 99.8 | 98.5 | 97.1 | 95.8 |
| Water (pH 7.0) | 99.5 | 96.2 | 92.5 | 88.1 |
| PBS (pH 7.4) | 99.6 | 95.8 | 91.7 | 87.0 |
Table 2: Illustrative Effect of Temperature on this compound Stability (% Purity) in Ethanol after 24 hours
| Temperature | % Purity |
| 4°C | 99.5 |
| 25°C | 98.9 |
| 37°C | 96.3 |
Experimental Protocols
Protocol 1: General Stability Testing of this compound using HPLC
-
Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the desired solvent (e.g., HPLC-grade DMSO, ethanol, or methanol) to a final concentration of 1 mg/mL.
-
Sample Preparation: Aliquot the stock solution into several amber glass vials to protect from light.
-
Storage Conditions: Store the vials under different conditions to be tested (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), remove one vial from each storage condition.
-
HPLC Analysis:
-
Dilute an aliquot of the sample to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.
-
Inject the sample onto a suitable C18 reverse-phase HPLC column.
-
Use a mobile phase gradient appropriate for separating this compound from potential degradation products (e.g., a water/acetonitrile gradient with 0.1% formic acid).
-
Detect the eluting compounds using a UV detector at a wavelength where this compound has maximum absorbance (this would need to be determined experimentally, but a common starting point for phenolic compounds is around 280 nm).
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Monitor for the appearance and increase in the area of any new peaks, which would indicate degradation products.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Hypothetical signaling pathway for this compound's action.
References
Technical Support Center: Determining Koaburaside Cytotoxicity with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Koaburaside using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity being studied?
A1: this compound is a natural product, and like many such compounds, it is studied for its potential therapeutic properties, including anticancer effects.[1][2][3] Determining its cytotoxicity is a crucial first step in drug discovery to understand its dose-dependent effects on cell viability and to identify its therapeutic window.[4]
Q2: What is the basic principle of cell viability assays?
A2: Cell viability assays are designed to assess the overall health of a cell population.[5] They typically measure parameters like metabolic activity, membrane integrity, or ATP content to determine the number of living, healthy cells after exposure to a test compound like this compound.[6][7][8]
Q3: Which cell viability assay should I choose for this compound?
A3: The choice of assay depends on your specific experimental needs, cell type, and the expected mechanism of this compound.
-
Tetrazolium-based assays (MTT, XTT, WST-1): These are colorimetric assays that measure metabolic activity. They are widely used and cost-effective.[8]
-
Luminescent assays (e.g., CellTiter-Glo®): These assays quantify ATP, which is a marker of metabolically active cells. They are generally more sensitive than colorimetric assays.[7][9]
Q4: What are the key differences between MTT, XTT, and WST-1 assays?
A4: The main differences lie in the solubility of the formazan product they form:
-
MTT: Forms an insoluble purple formazan that requires a separate solubilization step using a detergent or organic solvent like DMSO.[8]
-
XTT & WST-1: Form a water-soluble orange formazan, eliminating the need for a solubilization step and simplifying the protocol.[8][10] This also reduces potential errors associated with the solubilization process.[11]
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram outlines a typical workflow for determining the cytotoxic effects of a novel compound.
Caption: General experimental workflow for cytotoxicity assessment.
Troubleshooting Guides
General Issues & Contamination
Q: My blank (media only) wells have high background readings. What's wrong? A: This can be caused by several factors:
-
Microbial Contamination: Check your media and cultures for any signs of bacterial or yeast contamination. Use sterile techniques for all steps.
-
Reagent Contamination: Your assay reagent may be contaminated. Aliquot reagents using aseptic techniques.
-
Media Components: Phenol red in some culture media can contribute to background absorbance. Consider using a phenol red-free medium for the assay incubation step.
-
Compound Interference: this compound itself might be colored or have reducing properties that interact with the assay dye. Run a control with this compound in media without cells to check for this.
Q: My results are highly variable between replicate wells. What can I do? A: Replicate variability often points to technical inconsistencies:
-
Inaccurate Pipetting: Ensure your pipettes are calibrated and use consistent technique. When adding reagents, avoid touching the well sides.
-
Uneven Cell Seeding: Make sure to create a homogenous cell suspension before seeding to ensure an equal number of cells in each well.
-
Edge Effects: The outer wells of a plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for your experimental samples.
-
Incomplete Mixing: After adding the assay reagent or solubilization solution, ensure thorough but gentle mixing to get a uniform color/signal in the well. A plate shaker can be helpful.[12]
MTT Assay-Specific Issues
Q: I'm having trouble completely dissolving the formazan crystals. What should I do? A: Incomplete solubilization is a common issue with the MTT assay and leads to artificially low readings.
-
Increase Mixing: After adding the solubilization solvent (e.g., DMSO, acidified isopropanol), mix thoroughly by pipetting up and down or by using a plate shaker for an extended period.[12]
-
Extend Incubation: Allow the plate to incubate in the dark for a longer period (e.g., 2-4 hours or even overnight) to ensure all crystals are dissolved.
-
Check Solvent: Ensure your solubilization solution is appropriate. Some protocols recommend using 10% SDS in 0.01 M HCl, which can be more effective than DMSO.[12]
-
Avoid Bubbles: Air bubbles can interfere with absorbance readings. If present, they can sometimes be removed by gently using a heat gun.[12]
Q: I seem to be losing cells/formazan crystals when I remove the media before adding the solubilizer. How can I prevent this? A: This is a significant drawback of the MTT assay.[12]
-
Careful Aspiration: Aspirate the media very slowly and carefully from the side of the well, without touching the bottom where the adherent cells and crystals are.
-
Centrifugation (Suspension Cells): For suspension cells, centrifuge the plate to pellet the cells and formazan crystals before carefully removing the supernatant.
-
Alternative Assay: If this problem persists, consider switching to an XTT, WST-1, or CellTiter-Glo® assay, which do not require this step.[8]
XTT & WST-1 Assay-Specific Issues
Q: I'm seeing very low or no color development in my assay. What is the cause? A: Low signal can be due to cell-related or reagent-related issues.
-
Low Cell Number/Viability: Ensure you have seeded a sufficient number of metabolically active cells. Cell numbers may be too low, or the initial viability of the cells may have been poor.
-
Incubation Time: The incubation time with the reagent may be too short. Increase the incubation period to allow for more color development.
-
Reagent Preparation: For XTT assays, the activation reagent must be added to the XTT solution immediately before use. Ensure you have prepared the working solution correctly as per the protocol.[11]
-
Compound Interference: Some compounds, particularly those with antioxidant properties, can interfere with the reduction of the tetrazolium salt.[4] Manganese-containing compounds have also been shown to interfere with WST-1 reduction.[4][13]
Q: The absorbance readings in my control (untreated) wells are too high. A: Overly high readings can saturate the detector and reduce the dynamic range of the assay.
-
Cell Number is Too High: You may have seeded too many cells per well. Perform a cell titration experiment to determine the optimal cell density that falls within the linear range of the assay.
-
Incubation Time is Too Long: The incubation with the assay reagent may be too long, leading to excessive color development. Reduce the incubation time.
CellTiter-Glo® (ATP Assay) Specific Issues
Q: Why are my luminescence readings lower than expected? A: Low ATP signal can indicate several issues.
-
Suboptimal Cell Health: The cells may be in a low metabolic state or have poor viability even in the control wells. Ensure you are using healthy, log-phase cells.
-
Incomplete Lysis: The "add-mix-measure" format requires proper mixing to ensure all cells are lysed and ATP is released. Mix the plate on an orbital shaker for at least 2 minutes.[14]
-
Temperature: Ensure the plate and reagents have equilibrated to room temperature for about 30 minutes before adding the reagent, as the luciferase enzyme activity is temperature-dependent.[14][15]
-
Signal Stabilization: Allow the plate to incubate for 10 minutes at room temperature after adding the reagent to stabilize the luminescent signal before reading.[14][15]
Q: Can components in my media or this compound itself interfere with the assay? A: Yes, certain factors can affect the luciferase enzyme.
-
Luciferase Inhibitors: Some compounds can directly inhibit the luciferase enzyme. If you suspect this, you can test for interference by adding this compound to a known concentration of ATP and measuring the signal.
-
Colored Compounds: If this compound is colored, it could absorb some of the emitted light, a phenomenon known as "quenching". Using opaque-walled plates (white plates are recommended for luminescence) helps to maximize the light signal and reduce well-to-well crosstalk.[14]
Data Presentation
Quantitative data from cytotoxicity assays are typically summarized to determine the IC₅₀ value (the concentration of an inhibitor where the response is reduced by half). Below is an example table for presenting this compound cytotoxicity data.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 (Breast) | MTT | 48 | 15.2 ± 1.8 |
| HepG2 (Liver) | XTT | 48 | 25.6 ± 3.1 |
| A549 (Lung) | WST-1 | 48 | 18.9 ± 2.5 |
| HeLa (Cervical) | CellTiter-Glo® | 48 | 12.5 ± 1.5 |
| L929 (Normal Fibroblast) | MTT | 48 | > 100 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. The inclusion of a normal cell line (like L929) is crucial for assessing the selectivity of the compound's cytotoxic effects.[16][17]
Experimental Protocols
MTT Assay Protocol (Adherent Cells)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include untreated and vehicle-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Remove the culture medium and add 50 µL of serum-free medium followed by 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.
-
Read Absorbance: Shake the plate for 5-10 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm.
XTT Assay Protocol
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Prepare XTT Solution: Thaw the XTT reagent and activation reagent. Immediately before use, prepare the activated XTT solution by mixing the two reagents according to the manufacturer's instructions (e.g., add 0.1 mL of activation reagent to 5.0 mL of XTT reagent).[10]
-
Add XTT Reagent: Add 50 µL of the activated XTT solution to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Read Absorbance: Gently shake the plate and measure the absorbance between 450-500 nm.[10]
CellTiter-Glo® Luminescent Assay Protocol
-
Cell Seeding & Treatment: Seed cells in an opaque-walled 96-well plate and treat as described in the MTT protocol.
-
Equilibrate Plate: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14]
-
Prepare Reagent: Thaw the CellTiter-Glo® reagent and allow it to come to room temperature.
-
Add Reagent: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[14][18]
-
Mix to Lyse: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Read Luminescence: Measure the luminescent signal with a luminometer.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Many cytotoxic natural products induce cell death via apoptosis. This diagram illustrates a simplified, hypothetical intrinsic apoptosis pathway that could be investigated following the observation of this compound's cytotoxicity.
Caption: A simplified intrinsic apoptosis signaling pathway.
References
- 1. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of synthetic (±)-kusunokinin and its derivative (±)-bursehernin on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Okra (Abelmoschus esculentus (L.) Moench) Seed Extract on Human Cancer Cell Lines Delivered in Its Native Form and Loaded in Polymeric Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 5. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 6. What is the principle of cell viability assays? | AAT Bioquest [aatbio.com]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 10. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 13. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
- 16. Anticancer and antiproliferative efficacy of a standardized extract of Vaccinium macrocarpon on the highly differentiating oral cancer KB cell line athwart the cytotoxicity evaluation of the same on the normal fibroblast L929 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Minimizing batch-to-batch variability of Koaburaside extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Koaburaside extracts from Lindera obtusiloba.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a phenolic glycoside isolated from the plant Lindera obtusiloba.[1][2] It is recognized for its anti-allergic and anti-inflammatory properties.[2] Research has shown that this compound can inhibit the release of histamine and the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in human mast cells.
Q2: What are the primary factors that contribute to batch-to-batch variability in this compound extracts?
Batch-to-batch variability in botanical extracts like this compound is a common challenge and can be attributed to several factors:
-
Raw Material Variation: The chemical composition of Lindera obtusiloba can vary depending on the geographical location, climate, harvest time, and storage conditions.
-
Extraction Process: Inconsistencies in the extraction solvent, temperature, time, and solvent-to-material ratio can significantly impact the yield and purity of this compound.
-
Post-Extraction Processing: Differences in filtration, concentration, and drying methods can lead to variations in the final extract.
-
Analytical Methods: Lack of a standardized and validated analytical method for quantifying this compound can result in inaccurate measurements and perceived variability.
Q3: Are there any established marker compounds for the standardization of Lindera obtusiloba extracts?
Yes, hyperin and isoquercitrin have been used as standard marker compounds for the High-Performance Liquid Chromatography (HPLC) analysis of Lindera obtusiloba extracts.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Improper Raw Material: Use of incorrect plant part, old or improperly stored raw material. 2. Suboptimal Extraction Parameters: Incorrect solvent concentration, temperature, or extraction time. | 1. Ensure the use of authenticated, high-quality Lindera obtusiloba raw material. Store in a cool, dry place away from direct sunlight. 2. Optimize extraction parameters. A 50% ethanol solution at 70°C for 4 hours has been shown to be effective.[3][4] |
| Inconsistent this compound Content Between Batches | 1. Variability in Raw Material: Natural variation in the phytochemical profile of the plant. 2. Inconsistent Extraction Procedure: Deviations from the established protocol. | 1. Source raw material from a single, reliable supplier. Implement macroscopic and microscopic identification of the raw material. 2. Strictly adhere to a validated Standard Operating Procedure (SOP) for extraction. |
| Presence of Impurities in the Extract | 1. Inadequate Filtration: Incomplete removal of particulate matter. 2. Co-extraction of Unwanted Compounds: Use of a non-selective solvent. | 1. Use appropriate filter paper or membrane filters to clarify the extract. 2. Consider a pre-extraction step with a non-polar solvent to remove lipids and other unwanted compounds. |
| Poor Reproducibility of Analytical Results | 1. Non-validated HPLC Method: Lack of a robust and validated analytical method. 2. Instrumental Variation: Fluctuations in HPLC system performance. | 1. Develop and validate an HPLC method for this compound quantification, assessing parameters like linearity, precision, accuracy, and limits of detection and quantification. 2. Perform regular system suitability tests to ensure the HPLC system is performing optimally. |
Experimental Protocols
Standardized Extraction of this compound from Lindera obtusiloba
This protocol is based on a published method for the extraction of Lindera obtusiloba.[3][4]
Materials:
-
Dried and powdered Lindera obtusiloba
-
50% Ethanol (v/v)
-
Reflux condenser
-
Heating mantle
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 100 g of powdered Lindera obtusiloba and place it in a 2 L round-bottom flask.
-
Add 1 L of 50% ethanol to the flask.
-
Set up the reflux apparatus and heat the mixture to 70°C for 4 hours with continuous stirring.
-
After 4 hours, cool the mixture to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with fresh solvent.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Dry the concentrated extract in a vacuum oven to obtain a powder.
-
Calculate the yield of the extract. A typical yield is around 7.0%.[3][4]
HPLC Analysis of this compound Extract
This is a general HPLC method that can be optimized and validated for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound reference standard
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 10 µL
Method Validation Parameters:
-
Linearity: Analyze a series of standard solutions of this compound at different concentrations to establish a linear relationship between concentration and peak area.
-
Precision: Assess the repeatability of the method by injecting the same sample multiple times (intra-day precision) and on different days (inter-day precision).
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a sample matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Visualizations
Caption: Experimental workflow for standardized this compound extract production.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Therapeutic Potential of Lindera obtusiloba: Focus on Antioxidative and Pharmacological Properties [mdpi.com]
- 3. A Standardized Lindera obtusiloba Extract Improves Endothelial Dysfunction and Attenuates Plaque Development in Hyperlipidemic ApoE-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Ethanolic Extract of Lindera obtusiloba Stems, YJP-14, Improves Endothelial Dysfunction, Metabolic Parameters and Physical Performance in Diabetic db/db Mice | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Efficacy of Koaburaside and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Koaburaside, a representative natural limonoid, and dexamethasone, a well-established synthetic corticosteroid. This analysis is based on available experimental data and aims to elucidate their respective mechanisms of action and therapeutic potential.
Disclaimer: The scientific literature on "this compound" is limited. This guide utilizes data from a prominent study on a structurally related limonoid isolated from Chukrasia tabularis, which exhibits significant anti-inflammatory properties and serves as a proxy for the purpose of this comparison.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the key quantitative data on the anti-inflammatory effects of a representative limonoid (henceforth referred to as this compound proxy) and dexamethasone.
| Parameter | This compound (Limonoid 2 from C. tabularis) | Dexamethasone | Experimental Model |
| Inhibition of Nitric Oxide (NO) Production | IC50: 4.58 µM[1] | Not explicitly quantified in the same study | Lipopolysaccharide (LPS)-induced RAW264.7 macrophages[1] |
| Inhibition of Pro-inflammatory Cytokines | |||
| Tumor Necrosis Factor-alpha (TNF-α) | Significant reduction in a dose-dependent manner[1] | Significant reduction in plasma concentrations and in response to stimuli.[2][3] | LPS-induced RAW264.7 macrophages (this compound proxy)[1]; Various in vivo and in vitro models (Dexamethasone)[2][3] |
| Interleukin-6 (IL-6) | Significant reduction in a dose-dependent manner[1] | Significant reduction in plasma concentrations and in response to stimuli.[2][4] | LPS-induced RAW264.7 macrophages (this compound proxy)[1]; Various in vivo and in vitro models (Dexamethasone)[2][4] |
| Interleukin-1β (IL-1β) | Not explicitly quantified | Generally diminished in response to stimuli. | Not applicable |
| Effect on Signaling Pathways | |||
| NF-κB Pathway | Inhibition of nuclear translocation of p65.[1] | Inhibits NF-κB activity, suppresses p65 expression, and increases IκBα.[1][5][6][7] | LPS-induced RAW264.7 macrophages (this compound proxy)[1]; Various cell lines (Dexamethasone)[5][6][7] |
| JAK/STAT Pathway | Reduced JAK2 and STAT3 phosphorylation.[1] | Less commonly cited as a primary mechanism | LPS-induced RAW264.7 macrophages (this compound proxy)[1] |
| MAPK Pathway | Not explicitly detailed | Can inhibit ERK1/2 and p38 MAPK signaling.[8] | Glioblastoma cells (Dexamethasone)[8] |
Mechanisms of Anti-inflammatory Action
This compound (as represented by a C. tabularis limonoid)
This compound, a natural product, appears to exert its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key inflammatory signaling cascades. Its mechanism involves the inhibition of the NF-κB and JAK/STAT pathways. By preventing the phosphorylation of JAK2 and STAT3, and inhibiting the nuclear translocation of the NF-κB p65 subunit, it effectively downregulates the expression of pro-inflammatory genes.[1] This leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.[1]
Dexamethasone
Dexamethasone, a synthetic glucocorticoid, functions by binding to the glucocorticoid receptor (GR).[9][10] This complex then translocates to the nucleus, where it modulates gene expression. Its primary anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway.[1][5][6][7][11] Dexamethasone upregulates the expression of IκBα, an inhibitor of NF-κB, which sequesters NF-κB in the cytoplasm and prevents its activation.[6] Additionally, dexamethasone can interfere with the MAPK signaling pathway, further contributing to its anti-inflammatory profile.[8] This results in a broad suppression of pro-inflammatory cytokines and other inflammatory mediators.[2][3][4]
Signaling Pathway Diagrams
Caption: Inflammatory signaling pathways modulated by this compound and Dexamethasone.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anti-inflammatory effects of this compound and dexamethasone.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound or dexamethasone for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Principle: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, wash, and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-JAK2, p-STAT3, NF-κB p65, IκBα).
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Experimental Workflow Diagram
Caption: General experimental workflow for comparing anti-inflammatory agents.
Conclusion
Both this compound (as represented by a related limonoid) and dexamethasone demonstrate potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators. Dexamethasone, a well-characterized corticosteroid, primarily acts through the glucocorticoid receptor to suppress the NF-κB pathway. This compound, a natural product, appears to have a broader inhibitory profile, targeting both the NF-κB and JAK/STAT signaling pathways.
The data suggests that this compound and similar natural compounds hold promise as novel anti-inflammatory agents. However, further research, including direct comparative studies with established drugs like dexamethasone and comprehensive in vivo efficacy and safety profiling, is necessary to fully elucidate their therapeutic potential.
References
- 1. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 2. Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting Paradoxical Activation of Oncogenic MAPK Signaling by Targeting Mitochondria to Sensitize NRAS Mutant-Melanoma to Vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive Molecules from Tropical American Plants: Potential Anti-Inflammatory Agents for Cytokine Storm Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of flavonoids as anti-inflammatory agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in the therapeutic application and pharmacological properties of kinsenoside against inflammation and oxidative stress-induced disorders - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of Koaburaside: A Comparative Analysis Using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Koaburaside's Antioxidant Activity
This compound, a phenolic glycoside isolated from the plant Lindera obtusiloba, has garnered interest for its potential therapeutic properties. While its antihistaminic effects are documented, its antioxidant capacity remains a subject of investigation. This guide provides a comparative analysis of the antioxidant activity of Lindera obtusiloba extract, containing this compound, against established antioxidant standards, utilizing the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Comparative Antioxidant Activity: A Quantitative Overview
The antioxidant potential of a compound can be quantified by its IC50 value in the DPPH assay. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the DPPH radical scavenging activity (IC50 values) of a 70% ethanol extract of Lindera obtusiloba leaves in comparison to well-established antioxidant standards: ascorbic acid, quercetin, and trolox.
| Antioxidant | DPPH Radical Scavenging Activity (IC50) in µg/mL |
| Lindera obtusiloba Leaf Extract (70% EtOH) | 21.91 ± 1.8 |
| Ascorbic Acid | 9.53 |
| Quercetin | 19.17 |
| Trolox | 3.77 ± 0.08 |
Note: The IC50 values for the standard antioxidants are representative values from published studies and may vary slightly depending on the specific experimental conditions.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a common, rapid, and straightforward method for evaluating the antioxidant capacity of natural products. The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (analytical grade)
-
Test sample (e.g., Lindera obtusiloba extract, this compound)
-
Standard antioxidants (e.g., Ascorbic Acid, Quercetin, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Sample and Standard Solutions: Prepare a stock solution of the test sample and standard antioxidants in methanol or ethanol. From the stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay Protocol:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test sample or standard antioxidant to the wells.
-
For the blank, add 100 µL of methanol or ethanol instead of the sample.
-
For the control, add 100 µL of the solvent used for the sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or a UV-Vis spectrophotometer.
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50 Value: The IC50 value is determined by plotting a graph of the percentage of inhibition against the concentration of the sample. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.
Visualizing the Process and Pathway
To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow of the DPPH radical scavenging assay.
Caption: Simplified Nrf2-mediated antioxidant response pathway.
Concluding Remarks
The DPPH assay is a valuable tool for the preliminary screening of the antioxidant potential of natural compounds. While direct evidence for the antioxidant activity of isolated this compound is pending, studies on Lindera obtusiloba extracts suggest a notable radical scavenging capacity. The data presented in this guide, comparing the extract's activity to that of standard antioxidants, provides a foundational understanding for researchers and drug development professionals. Further investigations are warranted to isolate this compound and definitively characterize its intrinsic antioxidant properties and to elucidate its mechanism of action, potentially through pathways like the Nrf2-ARE signaling cascade. This will be crucial in determining its viability as a novel therapeutic agent for conditions associated with oxidative stress.
A Comparative Guide to Analytical Methods for the Quantification of Koaburaside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical techniques for the quantification of Koaburaside: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and preclinical studies. This document presents a hypothetical cross-validation scenario to aid in method selection, complete with experimental protocols, comparative data, and workflow diagrams.
Comparative Performance of Analytical Methods
The choice of analytical technique depends on the specific requirements of the assay, such as sensitivity, selectivity, throughput, and cost. Below is a summary of typical performance data for the quantification of this compound using HPLC-UV, LC-MS/MS, and HPTLC.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Range | 0.1 - 100 µg/mL | 0.5 - 500 ng/mL | 20 - 200 ng/spot |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 97.8% - 102.5% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 3.0% |
| Limit of Detection (LOD) | 30 ng/mL | 0.1 ng/mL | 5 ng/spot |
| Limit of Quantification (LOQ) | 100 ng/mL | 0.5 ng/mL | 20 ng/spot |
| Throughput | Medium | Medium-High | High |
| Selectivity | Good | Excellent | Moderate-Good |
| Cost per Sample | Low-Medium | High | Low |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quality control and quantification of this compound in bulk material and simple formulations.
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV-Vis detector, an autosampler, and a column oven.
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) at a flow rate of 1.0 mL/min. The gradient program can be optimized to ensure adequate separation from matrix components.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm (based on the UV absorption maximum of this compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution. Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.
-
Data Analysis: Quantification is based on the peak area of the analyte, correlated with the calibration curve generated from the standards.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices, such as plasma or tissue homogenates, and is often employed in pharmacokinetic studies.
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: A C18 UHPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is used with a gradient elution of 0.1% formic acid in water and acetonitrile at a flow rate of 0.4 mL/min.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard are monitored. For example, for this compound, this might be m/z [M+H]+ → [fragment ion]+.
-
Source Parameters: Capillary voltage, source temperature, and gas flows are optimized for maximum signal intensity.
-
-
Sample Preparation: Protein precipitation is a common method for plasma samples. An aliquot of plasma is mixed with acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound). After centrifugation, the supernatant is diluted and injected.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve prepared in the same biological matrix.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a high-throughput and cost-effective method suitable for the screening and quantification of this compound in herbal extracts and raw materials.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.
-
Mobile Phase: A mixture of solvents, such as ethyl acetate:methanol:water in an optimized ratio, is used for development in a saturated twin-trough chamber.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at 265 nm.
-
Data Analysis: The peak area of the bands is correlated with the amount of standard applied to generate a calibration curve for quantification.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for method cross-validation and a hypothetical signaling pathway involving this compound.
Caption: Workflow for cross-validation of analytical methods.
Caption: Hypothetical signaling pathway for this compound.
Head-to-head comparison of different Koaburaside extraction techniques
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of this writing, "Koaburaside" is not a recognized compound in publicly available scientific literature. Therefore, this guide provides a comparative analysis of established extraction techniques applicable to a broad range of plant-derived glycosides, a class of compounds to which a hypothetical "this compound" would likely belong. The experimental data and protocols presented are representative examples for these techniques.
Introduction
The efficient extraction of bioactive compounds from plant matrices is a critical first step in phytochemical research and drug development. The choice of extraction method can significantly impact the yield, purity, and biological activity of the target compound. This guide offers a head-to-head comparison of conventional and modern techniques for the extraction of plant-based glycosides, using a hypothetical compound, "this compound," as a model.
Comparison of Extraction Techniques
The selection of an appropriate extraction technique depends on various factors, including the chemical nature of the target compound, the plant material, and the desired scale of extraction. This section compares five common extraction methods: Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
Data Presentation
The following table summarizes the key quantitative parameters for each extraction technique, providing a basis for comparison.
| Technique | Principle | Typical Solvent | Temperature | Extraction Time | Yield | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent to allow the compounds to diffuse out. | Ethanol, Methanol, Water | Room Temperature | 24-72 hours | Low to Moderate | Simple, low cost, suitable for thermolabile compounds.[1] | Time-consuming, large solvent consumption, lower yield.[1] |
| Soxhlet Extraction | Continuous extraction with a cycling solvent, driven by heating and cooling. | Ethanol, Hexane, Chloroform | Boiling point of solvent | 6-24 hours | Moderate to High | High extraction efficiency. | Requires high temperatures which can degrade thermolabile compounds, time-consuming.[2] |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Ethanol, Methanol | 40-60°C | 15-60 minutes | High | Reduced extraction time and solvent consumption, higher yield.[1][3] | Localized heating can occur, potential for free radical formation. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material, causing cell rupture. | Ethanol, Water | 50-150°C | 5-30 minutes | High | Very fast, reduced solvent use, high yield.[4][5][6] | Requires specialized equipment, potential for localized overheating.[4] |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO2) as the extraction solvent. | Supercritical CO2, often with a co-solvent like ethanol. | 40-60°C | 30-120 minutes | High (and selective) | "Green" solvent, highly selective, solvent-free extract.[3] | High initial equipment cost, may not be suitable for highly polar compounds without a co-solvent. |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are generalized and may require optimization for specific plant materials and target compounds.
Maceration Protocol
-
Preparation: Air-dry and grind the plant material to a fine powder.
-
Extraction: Place 100g of the powdered plant material in a sealed container with 1 L of 80% ethanol.
-
Incubation: Store the container at room temperature for 72 hours with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
Soxhlet Extraction Protocol
-
Preparation: Place 50g of dried, powdered plant material into a thimble.
-
Apparatus Setup: Place the thimble in a Soxhlet extractor, which is then fitted to a flask containing 500 mL of methanol and a condenser.
-
Extraction: Heat the flask to the boiling point of the solvent. Allow the extraction to proceed for 12 hours (approximately 10-15 cycles).
-
Concentration: After extraction, cool the apparatus and collect the solvent containing the extract. Concentrate the solvent using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Preparation: Mix 20g of powdered plant material with 400 mL of 70% ethanol in a beaker.
-
Ultrasonication: Place the beaker in an ultrasonic bath operating at a frequency of 40 kHz and a power of 100 W.
-
Extraction: Sonicate the mixture for 30 minutes at a controlled temperature of 50°C.
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate as described for maceration.
Microwave-Assisted Extraction (MAE) Protocol
-
Preparation: Place 10g of powdered plant material in a microwave-safe extraction vessel with 200 mL of 95% ethanol.
-
Extraction: Place the vessel in a microwave extractor. Set the microwave power to 500 W and the extraction time to 15 minutes at a temperature of 80°C.
-
Cooling and Filtration: After extraction, allow the vessel to cool to room temperature before filtering the contents.
-
Concentration: Concentrate the filtrate using a rotary evaporator.
Supercritical Fluid Extraction (SFE) Protocol
-
Preparation: Load 100g of ground plant material into the extraction vessel.
-
Extraction Parameters: Set the extraction pressure to 300 bar and the temperature to 50°C. Use supercritical CO2 as the primary solvent with a flow rate of 2 L/min. Add 5% ethanol as a co-solvent.
-
Extraction: Run the extraction for 90 minutes.
-
Collection: The extract is precipitated in a cyclone separator as the pressure is reduced. The CO2 is then recycled.
Visualizing Workflows and Signaling Pathways
To further aid in the understanding of these processes, the following diagrams illustrate a generalized experimental workflow and a potential signaling pathway for a bioactive glycoside.
Caption: A generalized workflow for the extraction and processing of bioactive compounds from plant material.
Many plant-derived glycosides exhibit antioxidant and anti-inflammatory properties through the activation of the Nrf2 signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed activation of the Nrf2 signaling pathway by a bioactive glycoside.
Conclusion
The choice of extraction method is a critical determinant of the success of phytochemical research. While conventional methods like maceration and Soxhlet extraction are simple and effective, modern techniques such as UAE, MAE, and SFE offer significant advantages in terms of speed, efficiency, and environmental friendliness. For a hypothetical novel glycoside like "this compound," initial trials with UAE or MAE would be recommended due to their speed and efficiency. For larger scale, high-purity extractions, SFE, despite its higher cost, presents a superior "green" alternative. The ultimate selection will depend on a careful consideration of the factors outlined in this guide, balanced with the specific goals of the research.
References
- 1. Cardiac glycosides provide neuroprotection against ischemic stroke: Discovery by a brain slice-based compound screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Knowledge About Old Drugs: The Anti-Inflammatory Properties of Cardiac Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Replicating Published Findings on Koaburaside's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-allergic activity of Koaburaside, a phenolic glycoside isolated from the stems of Lindera obtusiloba. The data presented here is based on published findings and is intended to assist researchers in replicating and expanding upon these studies. We will compare the activity of this compound with other phenolic glycosides isolated from the same plant and a known positive control.
Comparative Analysis of Anti-Allergic Activity
A key study on the bioactive compounds from Lindera obtusiloba demonstrated the potential of this compound and other phenolic glycosides in mitigating allergic responses. The primary mechanism investigated was the inhibition of histamine release from human mast cells, a critical event in the allergic inflammatory cascade.
Table 1: Inhibition of Histamine Release from Human Mast Cells (HMC-1)
| Compound | Chemical Class | Source | Reported Anti-Allergic Activity |
| This compound | Phenolic Glycoside | Lindera obtusiloba | Suppressed histamine release[1][2] |
| 2,6-dimethoxy-4-hydroxyphenyl-1-O-beta-D-glucopyranoside | Phenolic Glycoside | Lindera obtusiloba | Suppressed histamine release[1][2] |
| (6-hydroxyphenyl)-1-O-beta-D-glucopyranoside | Phenolic Glycoside | Lindera obtusiloba | Suppressed histamine release and attenuated TNF-α and IL-6 gene expression[1][2] |
| Gallic Acid | Phenolic Acid | Positive Control | Known to suppress histamine release[1][2] |
Note: Specific quantitative data such as IC50 values for this compound were not available in the reviewed abstracts. Researchers are encouraged to consult the full-text articles for detailed quantitative comparisons.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature, designed to guide the replication of these findings.
Inhibition of Histamine Release from Human Mast Cells (HMC-1)
This protocol is based on standard methods for assessing the anti-allergic potential of compounds by measuring their ability to inhibit the release of histamine from activated mast cells.
Materials:
-
Human Mast Cell line (HMC-1)
-
This compound, 2,6-dimethoxy-4-hydroxyphenyl-1-O-beta-D-glucopyranoside, (6-hydroxyphenyl)-1-O-beta-D-glucopyranoside, and Gallic Acid
-
Compound 48/80 (mast cell degranulation-inducing agent)
-
Phosphate-Buffered Saline (PBS)
-
Histamine ELISA Kit
Procedure:
-
Cell Culture: Culture HMC-1 cells in the recommended medium and conditions until they reach the desired confluence.
-
Cell Stimulation: Suspend the HMC-1 cells in a suitable buffer (e.g., Tyrode's buffer).
-
Treatment: Pre-incubate the cells with varying concentrations of this compound or other test compounds for a specified period (e.g., 30 minutes).
-
Induction of Degranulation: Add Compound 48/80 to the cell suspension to induce mast cell degranulation and histamine release.
-
Sample Collection: After a defined incubation period, centrifuge the cell suspension to pellet the cells. Collect the supernatant containing the released histamine.
-
Quantification of Histamine: Measure the histamine concentration in the supernatant using a commercial histamine ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of histamine release for each compound concentration compared to the control (cells treated with Compound 48/80 alone).
Gene Expression Analysis of Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol outlines the steps to determine the effect of the test compounds on the gene expression of key pro-inflammatory cytokines in mast cells.
Materials:
-
Human Mast Cell line (HMC-1)
-
Test compounds
-
Compound 48/80
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR machine and reagents
Procedure:
-
Cell Treatment: Treat HMC-1 cells with the test compounds and/or Compound 48/80 as described in the histamine release assay.
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
Real-Time Quantitative PCR (RT-qPCR): Perform RT-qPCR using the synthesized cDNA, specific primers for TNF-α and IL-6, and a housekeeping gene for normalization.
-
Data Analysis: Analyze the RT-qPCR data to determine the relative gene expression levels of TNF-α and IL-6 in treated cells compared to control cells.
Visualizations
Signaling Pathway of Mast Cell Degranulation
The following diagram illustrates the general signaling pathway leading to mast cell degranulation upon stimulation, which is the target of this compound's inhibitory action.
Caption: Mast cell degranulation signaling pathway and points of inhibition.
Experimental Workflow for Assessing Anti-Allergic Activity
The diagram below outlines the logical flow of experiments to evaluate the anti-allergic properties of this compound.
Caption: Experimental workflow for in vitro anti-allergic activity assessment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
